molecular formula C12H15N3 B1274255 1H-Indole, 7-(1-piperazinyl)- CAS No. 84807-10-3

1H-Indole, 7-(1-piperazinyl)-

Cat. No. B1274255
CAS RN: 84807-10-3
M. Wt: 201.27 g/mol
InChI Key: XKDAUEWDPSMDGG-UHFFFAOYSA-N
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Description

The compound "1H-Indole, 7-(1-piperazinyl)-" is a derivative of the indole structure, which is a fundamental scaffold in medicinal chemistry. Indole derivatives are known for their diverse biological activities and therapeutic potential. The specific substitution of a piperazinyl group at the 7th position of the indole ring system suggests that this compound could exhibit interesting pharmacological properties, as indicated by the research on similar compounds .

Synthesis Analysis

The synthesis of indole derivatives with a piperazine nucleus has been reported, where the compounds were prepared and tested for their biological activities. The synthesis involves the use of piperazine-2,5-dione as a starting material to create a series of indole compounds with varying substituents . The process includes the formation of arylmethylenepiperazine-2,5-diones and subsequent cyclization using copper bronze to yield pyrazino[1,2-a]indoles . This method provides a pathway to synthesize "1H-Indole, 7-(1-piperazinyl)-" derivatives.

Molecular Structure Analysis

The molecular structure of "1H-Indole, 7-(1-piperazinyl)-" is characterized by the presence of an indole core and a piperazine ring. The indole core is a bicyclic structure composed of a benzene ring fused to a pyrrole ring, while the piperazine ring is a saturated heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms. The attachment of the piperazine ring to the indole core at the 7th position is likely to influence the electronic distribution and conformational dynamics of the molecule, which in turn could affect its interaction with biological targets .

Chemical Reactions Analysis

The indole derivatives, including "1H-Indole, 7-(1-piperazinyl)-", can undergo various chemical reactions due to the reactive nature of the indole ring and the piperazine moiety. The halo-derivatives of similar compounds have been cyclized to form pyrazino[1,2-a]indoles, and further chemical modifications can be performed to yield substituted indoles . These reactions are crucial for the structural diversification of indole-based compounds and for optimizing their pharmacological profiles.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1H-Indole, 7-(1-piperazinyl)-" are not detailed in the provided papers, indole derivatives generally exhibit properties that are influenced by their molecular structure. The presence of the piperazine ring could affect the compound's solubility, stability, and ability to cross biological membranes. The pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME) characteristics, is also an important aspect of the chemical properties that determine the compound's suitability as a drug candidate .

Relevant Case Studies

Case studies involving "1H-Indole, 7-(1-piperazinyl)-" derivatives have demonstrated their potential as calcium antagonists, which could be beneficial in treating cardiovascular diseases . Additionally, indole-3-piperazinyl derivatives have been identified as novel 5-HT(6) receptor antagonists with high affinity and antagonist activity, showing promising cognitive-enhancing effects in animal models . These studies highlight the therapeutic relevance of indole derivatives with piperazinyl substitutions and support further investigation into their medicinal applications.

Scientific Research Applications

1. Alzheimer's Disease Treatment

"1H-Indole, 7-(1-piperazinyl)-" derivatives have been identified as potential treatments for cognitive disorders, particularly Alzheimer's disease. A specific compound, 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate (SUVN-502), shows high affinity and selectivity for the 5-HT6 receptor, which is crucial for cognitive function. Preclinical studies suggest synergistic effects in cognitive improvement when combined with donepezil and memantine (Nirogi et al., 2017).

2. Dopaminergic Activity

Compounds with the "1H-Indole, 7-(1-piperazinyl)-" structure have been synthesized as potential ligands for D4 dopamine receptors. This suggests their potential use in neurological conditions, including those related to dopaminergic activity (Pessoa‐Mahana et al., 2011).

3. Serotonin Receptor Antagonism

Another application is in the development of serotonin (5-HT6) receptor antagonists. These compounds demonstrate high affinity and antagonist activity towards the 5-HT6 receptor, which is implicated in cognitive enhancement (Nirogi et al., 2011).

4. Antimicrobial Agents

Certain "1H-Indole, 7-(1-piperazinyl)-" derivatives have been found to exhibit significant antimicrobial activities. This includes applications as antibacterial, antifungal, and antiviral agents, highlighting their potential in addressing infectious diseases (Aouad, 2017).

5. Treatment of Cognitive Disorders

Specific derivatives of "1H-Indole, 7-(1-piperazinyl)-" have been synthesized for the treatment of cognitive disorders. They exhibit potent binding affinity and selectivity as 5-HT6 receptor ligands, indicating their potential in enhancing cognitive function (Nirogi et al., 2016).

Safety And Hazards

The compound “1H-Indole, 7-(1-piperazinyl)-” is not for human or veterinary use . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Future Directions

The goal of current research is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities . This will help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .

properties

IUPAC Name

7-piperazin-1-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-10-4-5-14-12(10)11(3-1)15-8-6-13-7-9-15/h1-5,13-14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDAUEWDPSMDGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90233865
Record name 1H-Indole, 7-(1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90233865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole, 7-(1-piperazinyl)-

CAS RN

84807-10-3
Record name 7-(1-Piperazinyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84807-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole, 7-(1-piperazinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084807103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole, 7-(1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90233865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The Boc protected indole (200 mg, 1.5 mmol) prepared from 7-bromoindole and N-Boc piperazine as described in Step 1 of Preparation 54A is dissolved in DCM (1 mL). TFA (1 mL) is added and the mixture is stirred at r.t. for about an hour. The mixture is then concentrated to oil, which is taken up in methanol and freebased via SCX purification to afford about 164 mg (54%) of the final compound.
[Compound]
Name
Boc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
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[Compound]
Name
54A
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Reaction Step Four
Name
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1 mL
Type
reactant
Reaction Step Five
Name
Quantity
1 mL
Type
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Reaction Step Six
Yield
54%

Synthesis routes and methods II

Procedure details

A suspension of 7-aminoindole (4.10 g, 0.031 moles), bischloroethylamine hydrochloride (6.23 g, 0.035 moles) and potassium carbonate (9.66 g, 0.035 moles) in butanol (100 ml) was heated at reflux under argon for 6h. Further bischloroethylamine hydrochloride (3.0 g, 0.016 moles) and potassium carbonate (4.5 g, 0.016 moles) was added, then the suspension was heated at reflux under argon for 18 h. The solvent was evaporated in vacuo to give a deep purple residue which was taken up into dilute hydrochloric acid (300 ml), washed with ethyl acetate (2×100 ml), made basic with sodium hydroxide, extracted into dichloromethane, filtered, dried (MgSO4) then evaporated in vacuo to a yellow oil. This was crystallised twice from ether to give 7-(1-piperazinyl)indole (2.07 g, 0.010 moles) as a grey/white solid.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
6.23 g
Type
reactant
Reaction Step One
Quantity
9.66 g
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reactant
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Quantity
100 mL
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3 g
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4.5 g
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300 mL
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